molecular formula C20H26N2O3S B11177763 N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide

Cat. No.: B11177763
M. Wt: 374.5 g/mol
InChI Key: KTCDTRCNIDNMQQ-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide: is an organic compound with the molecular formula C20H26N2O3S and a molecular weight of 374.5 g/mol This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions: N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets, primarily enzymes. The sulfonamide group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, making the compound effective in modulating biological processes .

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide

InChI

InChI=1S/C20H26N2O3S/c1-3-16(2)22-26(24,25)19-14-12-18(13-15-19)21-20(23)11-7-10-17-8-5-4-6-9-17/h4-6,8-9,12-16,22H,3,7,10-11H2,1-2H3,(H,21,23)

InChI Key

KTCDTRCNIDNMQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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